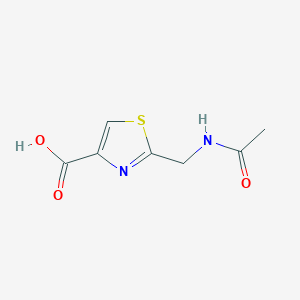

2-(Acetamidomethyl)thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O3S |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

2-(acetamidomethyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-2-6-9-5(3-13-6)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12) |

InChI Key |

RTTDPRQBXXYUHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=NC(=CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of L-cysteine Hydrochloride with Formaldehyde

A patented method (CN102372680A) describes the preparation of thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde:

Step 1: Condensation and Esterification

- L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.

- Esterification with methanol and dry HCl gas produces methyl thiazolidine-4-carboxylate hydrochloride.

- Yield reported: 89%.

Step 2: Oxidation

- Methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours.

- This converts the saturated thiazolidine ring to the aromatic thiazole ring, yielding methyl thiazole-4-carboxylate.

- Yield reported: 80.8%.

Step 3: Hydrolysis

- The methyl ester is hydrolyzed with 10% sodium hydroxide solution under reflux for 1 hour.

- Acidification with HCl precipitates thiazole-4-carboxylic acid.

- The process is mild, selective, and cost-effective.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1. Condensation & Esterification | L-cysteine + formaldehyde, MeOH + HCl gas | Methyl thiazolidine-4-carboxylate hydrochloride | 89 | |

| 2. Oxidation | MnO2 in acetonitrile, 60-100°C, 24-72h | Methyl thiazole-4-carboxylate | 80.8 | |

| 3. Hydrolysis | NaOH (10%), reflux 1h, acidify to pH 3 | Thiazole-4-carboxylic acid | Not specified |

This method is advantageous due to the use of inexpensive, readily available starting materials and relatively simple workup procedures.

Research Outcomes and Characterization

Structural Confirmation

Biological Relevance

- 2-(Acetamidomethyl)thiazole-4-carboxylic acid derivatives have been studied for biological activities, including as prodrugs releasing L-cysteine and as potential hepatoprotective agents.

- Metabolic studies show ring-opening and solvolysis pathways releasing active sulfhydryl groups in vivo.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Acetamidomethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

Substituents at positions 2 and 4 of the thiazole ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility, but substituents modulate this: 2,6-Difluorophenyl analog: Lower solubility due to hydrophobic fluorinated aryl groups . Ethyl ester analogs: Higher solubility in organic solvents (e.g., Ethyl 2-aminothiazole-4-carboxylate) .

- Melting Points : Vary with crystallinity; e.g., valine-derived analogs () melt at 101–122°C , whereas bulkier substituents (e.g., tert-butoxycarbonyl in ) may lack defined melting points due to amorphous structures.

ADMET and Pharmacokinetics

- Lipophilicity (LogP): Target Compound: Estimated LogP ~1.5 (acetamidomethyl balances polar amide and nonpolar methyl). 2,6-Difluorophenyl analog: Higher LogP (~2.8) due to aromatic fluorination .

- Metabolic Stability : Ester derivatives (e.g., ) are prone to hydrolysis, whereas carboxylic acids (e.g., target compound) may undergo glucuronidation .

Biological Activity

2-(Acetamidomethyl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole ring, which contains both nitrogen and sulfur. This compound has garnered attention in medicinal chemistry due to its unique structural features, including an acetamidomethyl group and a carboxylic acid functional group. The molecular formula for this compound is CHNOS, and its biological activity is linked to its ability to interact with various biological macromolecules.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which may confer distinct pharmacological properties. Research indicates potential applications in the following areas:

- Antimicrobial Activity : Similar compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria .

- Anti-inflammatory Properties : Compounds containing thiazole rings have been explored for their anti-inflammatory effects, particularly in the context of diseases like Alzheimer's .

- Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological potential of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazoline-4-carboxylic acid | Amino group instead of acetamido | Intermediate in L-cysteine synthesis |

| 2-Acetamido-1,3-thiazole-4-carboxylic acid | Different substituents on thiazole | Potential drug development applications |

| 2-Amino-2-thiazoline-4-carboxylic acid | Zwitterionic form | Varying solubility properties |

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

- Antimicrobial Studies : Research has identified several derivatives of thiazole compounds that inhibit MBLs, indicating that this compound could be developed as a novel antimicrobial agent against resistant strains .

- Inflammation Models : Experimental models have demonstrated that thiazole derivatives can induce inflammatory responses, suggesting that this compound may play a role in modulating immune responses .

- Neuroprotective Effects : In vitro studies involving acetylcholinesterase inhibition have highlighted the potential of thiazole-containing compounds as therapeutic agents for Alzheimer's disease, where maintaining acetylcholine levels is crucial for cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.